Reduced H-Bond Donor Count vs. 2-Amino Analog Impacts Permeability Potential
The target compound possesses one hydrogen-bond donor (carboxamide NH₂), whereas the closest commercially available analog, 2-amino-4,6-dimethylpyrimidine-5-carboxamide (CAS 16341-62-1), contains two H-bond donors (carboxamide NH₂ plus aromatic NH₂) . According to Lipinski's Rule of Five, a lower H-bond donor count correlates with improved passive membrane permeability. This difference is pivotal for CNS-targeted or orally bioavailable candidates where excessive H-bond donor capacity is detrimental.
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 1 H-bond donor |
| Comparator Or Baseline | 2-Amino-4,6-dimethylpyrimidine-5-carboxamide: 2 H-bond donors |
| Quantified Difference | 1 fewer H-bond donor (50% reduction) |
| Conditions | Calculated from molecular structure; relevant for membrane permeability prediction |
Why This Matters
This reduction can translate into higher permeability and potentially better oral bioavailability, a key differentiator for lead optimization in early drug discovery.
